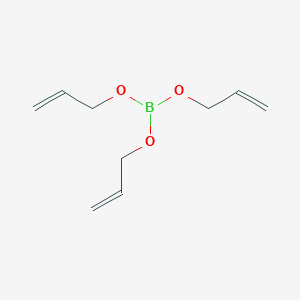
2-Bromo-4,5-dicloro-1,3-benzotiazol
Descripción general
Descripción
2-Bromo-4,5-dichloro-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dichloro-1,3-benzothiazole has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-Bromo-4,5-dichloro-1,3-benzothiazole is a derivative of benzothiazole, which has been reported to have a wide range of biological activities and medicinal applications . The primary targets of benzothiazole derivatives include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s antibacterial activity .
Mode of Action
The compound interacts with its targets, leading to the inhibition of these enzymes . For instance, it inhibits DNA gyrase, an enzyme that introduces supercoiling into DNA, which is essential for bacterial DNA replication . By inhibiting this enzyme, the compound disrupts DNA replication, leading to bacterial cell death .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it inhibits the enzyme dihydroorotase, disrupting the de novo pyrimidine synthesis pathway . It also inhibits the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure .
Pharmacokinetics
Benzothiazole derivatives are generally known for their stability and bioavailability .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting key enzymes in various biochemical pathways, the compound disrupts essential processes in the bacterial cell, leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with bromine and chlorinating agents in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of 2-Bromo-4,5-dichloro-1,3-benzothiazole may involve large-scale batch processes where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,5-dichloro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation can produce sulfoxides or sulfones .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-chloro-1,3-dimethylbenzene
- 3,4-Dichlorobenzyl bromide
- Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)
Uniqueness
2-Bromo-4,5-dichloro-1,3-benzothiazole is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
IUPAC Name |
2-bromo-4,5-dichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWPWRGVZPWOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646586 | |
| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-69-0 | |
| Record name | 2-Bromo-4,5-dichlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)


